

Application Notes and Protocols: Structural Studies of Protein-H3K9me3 (1-15) Peptide Complexes

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural and biophysical analysis of protein interactions with the trimethylated histone H3 tail at lysine 9 (H3K9me3), specifically focusing on the 1-15 peptide fragment. This modification is a key epigenetic mark associated with transcriptional repression and heterochromatin formation. Understanding the molecular basis of its recognition by "reader" proteins is crucial for deciphering gene regulation and for the development of novel therapeutics targeting epigenetic pathways.

Quantitative Binding Data

The interaction between reader proteins and the H3K9me3 (1-15) peptide can be quantified using various biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes quantitative binding data for several protein domains that recognize the H3K9me3 (1-15) peptide.

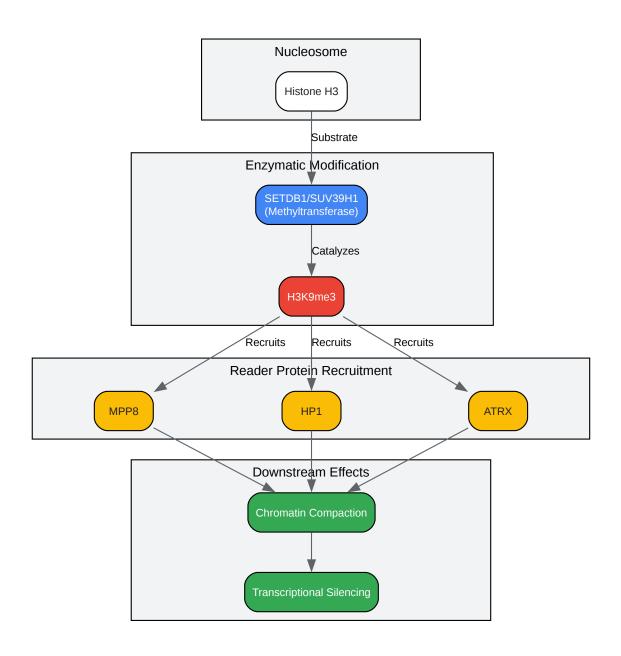


Protein Domain	Organism	Technique	H3 Peptide	Kd (μM)	PDB Code
MPP8 Chromodoma in	Homo sapiens	ITC	H3K9me3 (1- 15)	Submicromol ar	3R93[1]
ATRX ADD Domain	Homo sapiens	ITC	H3K9me3 (1- 15)	~ low micromolar	3QLA[2]
NSD3 (PHD5- C5HCH)	Homo sapiens	Not Specified	H3K9me3 (1- 15)	Not Specified	4GNG[3]
SHH1 SAWADEE	Arabidopsis thaliana	Not Specified	H3K9me3	Not Specified	4IUR[4]
UHRF1 TTD- PHD	Mus musculus	MST	H3K9me3	Significant preference over unmodified H3	Not Specified
CBX7 Chromodoma in	Homo sapiens	ITC	H3K9me3	7.0	Not Specified

Signaling Pathway and Experimental Workflow

The recognition of the H3K9me3 mark by reader proteins is a critical event in the establishment and maintenance of heterochromatin, leading to gene silencing. The following diagrams illustrate the biological context and a general experimental workflow for studying these interactions.

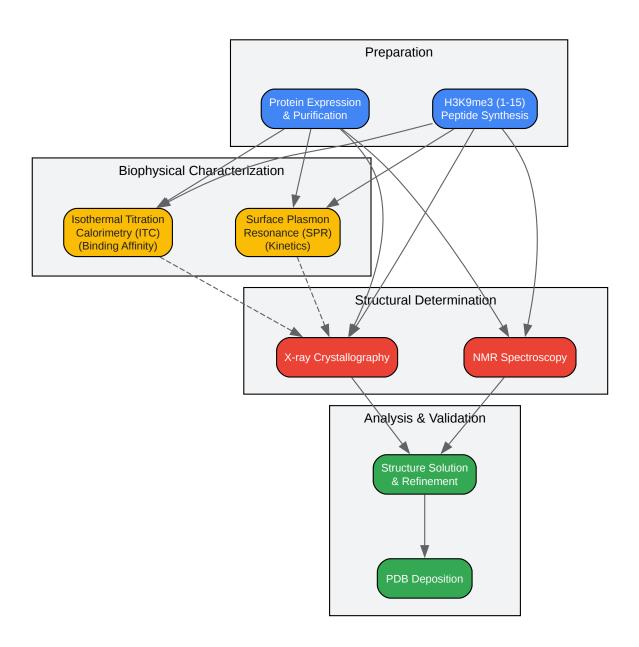




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Caption: H3K9me3 signaling pathway leading to transcriptional silencing.





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